1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

Catalog No.
S11280521
CAS No.
M.F
C21H34N2O
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

Product Name

1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

IUPAC Name

1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine

Molecular Formula

C21H34N2O

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H34N2O/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23/h5-8,17-18,20H,4,9-16H2,1-3H3

InChI Key

KGURGDPFABWGJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C

1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine is a synthetic compound belonging to the class of bipiperidines. It features a bipiperidine backbone with ethoxy and methyl substituents. The molecular formula is C16H24N2OC_{16}H_{24}N_2O, and it has a molecular weight of approximately 276.38 g/mol. This compound is characterized by its two piperidine rings connected by a carbon-carbon bond, with an ethoxy group attached to one of the aromatic rings.

The chemical reactivity of 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine can be explored through various reactions typical of piperidine derivatives:

  • N-Alkylation: The nitrogen atoms in the piperidine rings can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Reduction: The compound can be reduced to yield corresponding amines or other derivatives by using reducing agents such as lithium aluminum hydride.
  • Esterification: The ethoxy group can participate in esterification reactions under acidic conditions, potentially forming esters with various acids.

Research into the biological activity of 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine indicates potential pharmacological effects. Compounds in this class often exhibit:

  • Antidepressant Activity: Some bipiperidine derivatives have shown promise as antidepressants due to their ability to modulate neurotransmitter levels.
  • Antinociceptive Effects: Research suggests that similar compounds may possess analgesic properties, contributing to pain relief mechanisms.
  • Neuroprotective Properties: There is emerging evidence that certain bipiperidines may protect neurons from oxidative stress and apoptosis.

The synthesis of 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine typically involves multi-step organic reactions:

  • Formation of Bipiperidine: The initial step involves the reaction of 1,4-dibromobutane with piperidine to form bipiperidine.
  • Ethoxylation: The introduction of the ethoxy group can be achieved through the reaction of phenol with ethyl iodide in the presence of a base.
  • Methylation: Methyl groups are introduced at positions 3 and 5 of the bipiperidine structure via alkylation reactions using methyl iodide.

1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound for developing new antidepressants or analgesics.
  • Chemical Probes: This compound may be used in research settings as a chemical probe to study receptor interactions and signaling pathways.

Studies on the interactions of 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine with biological targets have revealed:

  • Receptor Binding: It may bind selectively to certain neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing their activity.
  • Enzyme Inhibition: There is potential for this compound to act as an inhibitor for specific enzymes involved in neurotransmitter degradation.

Several compounds share structural similarities with 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
1-(4-Methoxybenzyl)-3,5-dimethyl-1,4'-bipiperidineContains a methoxy group instead of an ethoxy groupPotentially different binding affinity
1'-(4-Chlorobenzyl)-3,5-dimethyl-1,4'-bipiperidineChlorine substitution on the benzyl ringMay exhibit enhanced potency due to electron-withdrawing effects
1'-(Phenyl)-3,5-dimethyl-1,4'-bipiperidineA phenyl group instead of an alkoxy substituentDifferent pharmacokinetic properties

Uniqueness

The unique combination of the ethoxy group and the specific substitution pattern on the bipiperidine structure contributes to its distinct biological activity profile compared to other similar compounds. This specificity may enhance its therapeutic potential while reducing side effects commonly associated with other piperidine derivatives.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

330.267113712 g/mol

Monoisotopic Mass

330.267113712 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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